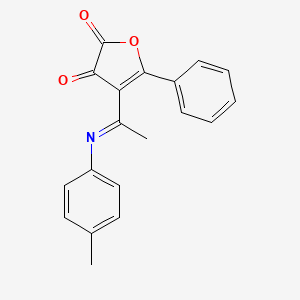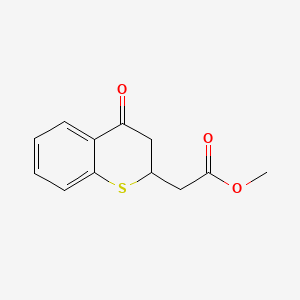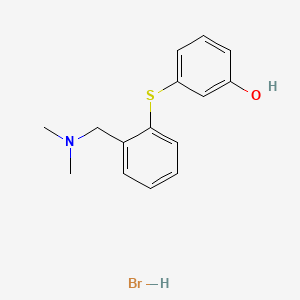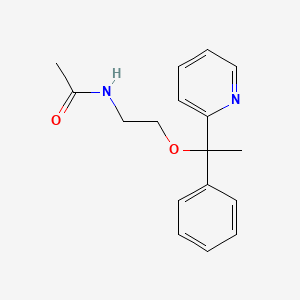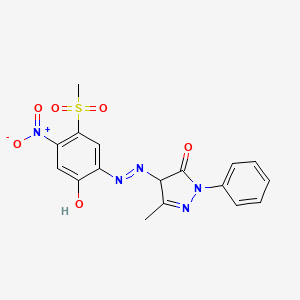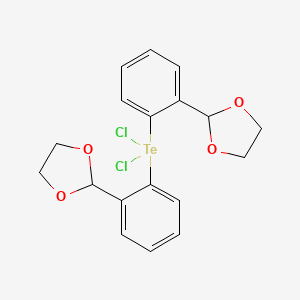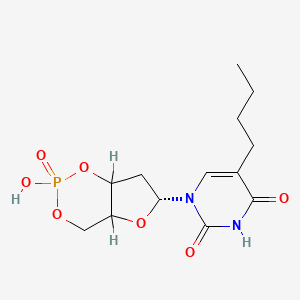
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl-imidazole moiety at the eighth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- typically involves multiple steps:
Starting Material: The synthesis begins with the ergoline skeleton, which can be derived from lysergic acid or other ergoline derivatives.
Chlorination: Introduction of the chlorine atom at the second position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the sixth position is introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The phenyl-imidazole moiety is attached at the eighth position through a nucleophilic substitution reaction, often using imidazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination, methylation, and imidazole substitution reactions are carried out in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the imidazole moiety or the chlorine atom, resulting in dechlorinated or reduced imidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in the presence of bases or catalysts.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Dechlorinated or reduced imidazole derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
科学的研究の応用
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through interactions with various molecular targets:
Receptors: Binds to serotonin, dopamine, and adrenergic receptors, modulating their activity.
Enzymes: Inhibits or activates specific enzymes involved in neurotransmitter synthesis and metabolism.
Pathways: Influences signaling pathways related to neurotransmission, vasoconstriction, and neuroprotection.
類似化合物との比較
Similar Compounds
Ergoline: The parent compound with similar pharmacological properties.
Lysergic Acid Diethylamide: A well-known ergoline derivative with psychoactive effects.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
160730-53-0 |
|---|---|
分子式 |
C25H25ClN4 |
分子量 |
416.9 g/mol |
IUPAC名 |
(6aR,9R)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22-/m1/s1 |
InChIキー |
WQGWRRYTVDDBSK-ZDUIXAHXSA-N |
異性体SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


